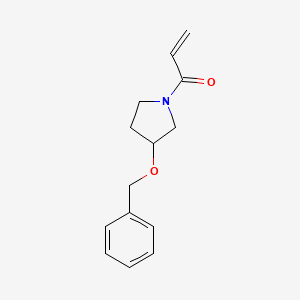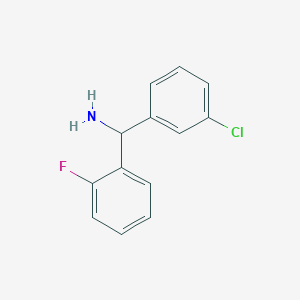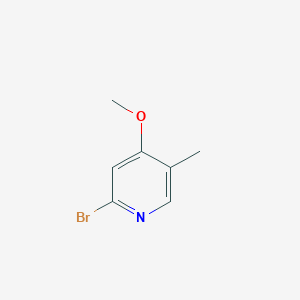
3-(2-吗啉乙酰)-1,3-噻唑烷-2,4-二羧酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a synthetic organic compound characterized by its unique thiazolane ring structure
科学研究应用
Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: It is utilized in the development of agrochemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
Target of Action
Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a compound that has been studied for its potential antidiabetic properties . The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes Mellitus (DM). These enzymes include DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them excellent targets for antidiabetic drug design .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in the modulation of the enzymatic activities, leading to a decrease in the breakdown of incretin hormones, an increase in insulin secretion, and a decrease in glucagon release . This ultimately leads to a decrease in blood glucose levels .
Biochemical Pathways
The affected pathways primarily involve glucose metabolism and insulin regulation. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, which stimulate a decrease in blood glucose levels . Inhibition of PTP-1B can enhance insulin receptor signaling, leading to improved insulin sensitivity . The inhibition of α-amylase and α-glucosidase slows down carbohydrate digestion, resulting in a slower glucose absorption rate and lower postprandial blood glucose levels .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of glucose metabolism and insulin regulation. The compound’s inhibitory action on key enzymes leads to decreased blood glucose levels and improved insulin sensitivity . This can potentially help manage blood glucose levels in individuals with diabetes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves a multi-step process:
Formation of the Thiazolane Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazolane ring.
Acetylation: The thiazolane intermediate is then acetylated using 2-chloroacetyl chloride in the presence of a base like triethylamine to introduce the morpholinoacetyl group.
Esterification: Finally, the compound is esterified using methanol and a catalytic amount of acid to yield the dimethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoacetyl group, where nucleophiles like amines or thiols can replace the morpholino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolane derivatives.
相似化合物的比较
- Dimethyl 3-(2-piperidinoacetyl)-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-(2-pyrrolidinoacetyl)-1,3-thiazolane-2,4-dicarboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the acetyl group (morpholino vs. piperidino vs. pyrrolidino).
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and biological activity.
- Biological Activity: The morpholino derivative may exhibit different enzyme inhibition profiles compared to its piperidino and pyrrolidino counterparts, making it unique in its potential applications.
This detailed overview provides a comprehensive understanding of Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
dimethyl 3-(2-morpholin-4-ylacetyl)-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-19-12(17)9-8-22-11(13(18)20-2)15(9)10(16)7-14-3-5-21-6-4-14/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZSHFXFPDFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


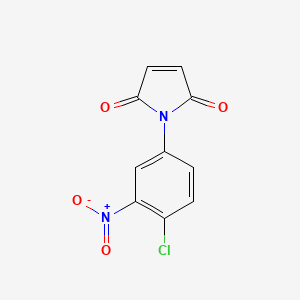
![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)
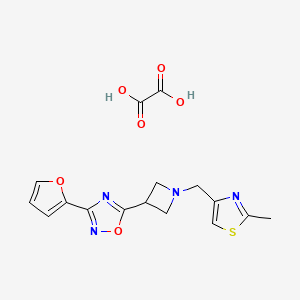
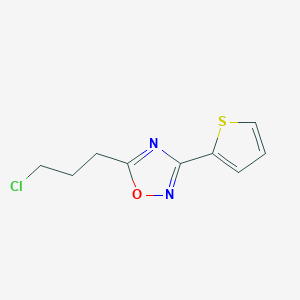
![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)
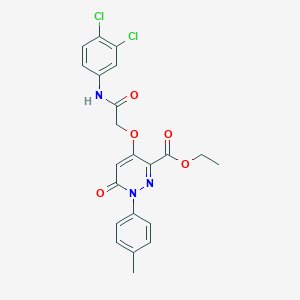
![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)
![N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide](/img/structure/B2528693.png)
